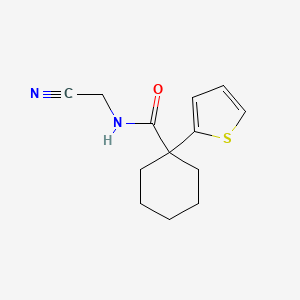

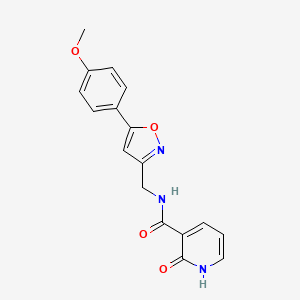

![molecular formula C17H20ClN3O4 B2651428 Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 838886-84-3](/img/structure/B2651428.png)

Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

カタログ番号:

B2651428

CAS番号:

838886-84-3

分子量:

365.81

InChIキー:

IJWAFJHIBSQSOL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

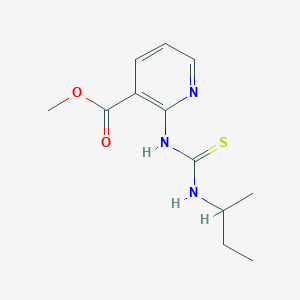

Synthesis Analysis

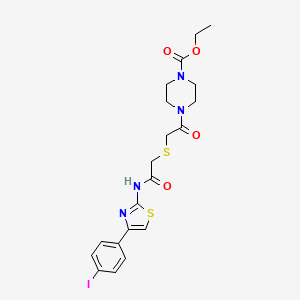

The synthesis of similar compounds has been reported in the literature. For instance, derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate are not available, similar compounds have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .科学的研究の応用

Chemical Synthesis and Characterization

- The cyclization reaction of N-(4-chlorophenyl)-β-alanine, in the presence of piperidine as a catalyst, led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate and its reactions with different hydrazines, producing a variety of derivatives. These compounds showed weak antibacterial activity, demonstrating the potential for creating new bioactive molecules through synthetic chemistry (Anusevičius et al., 2014).

- Piperidine-4-carboxylic acid and ethyl carbonochloridate were used to prepare (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride via amidation, Friedel-crafts acylation, and hydration. This process highlights the versatility of piperazine and related compounds in synthetic organic chemistry, providing a reasonable overall yield (Zheng Rui, 2010).

Biological Applications

- A study on benzofuran and benzo[d]isothiazole derivatives, designed through molecular hybridization, revealed significant in vitro Mycobacterium smegmatis GyrB ATPase assay inhibition. This suggests the potential for developing new antimicrobial agents targeting specific bacterial enzymes (Reddy et al., 2014).

- The synthesis of 1,4-piperazine-2,5-dione derivatives and their polymorphic forms demonstrated the ability to create compounds with different hydrogen-bonding networks, which could be relevant in drug design and development for achieving desired solubility and stability properties (Weatherhead-Kloster et al., 2005).

Material Science Applications

- The acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine with various chlorocarbonyl compounds led to fullerene derivatives. These findings open pathways for the development of novel materials with potential applications in nanotechnology and electronic devices (Zhang et al., 2002).

特性

IUPAC Name |

ethyl 4-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4/c1-2-25-17(24)20-9-7-19(8-10-20)14-11-15(22)21(16(14)23)13-6-4-3-5-12(13)18/h3-6,14H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWAFJHIBSQSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

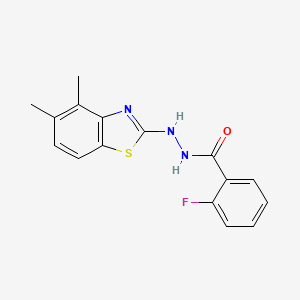

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzohy...

Cat. No.: B2651345

CAS No.: 851980-64-8

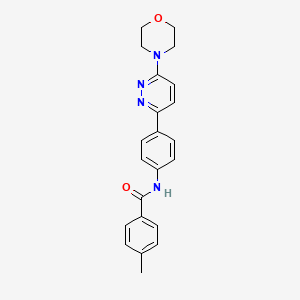

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[...

Cat. No.: B2651346

CAS No.: 1020488-87-2

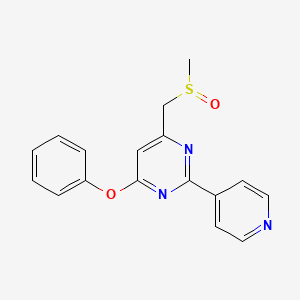

4-((Methylsulfinyl)methyl)-6-phenoxy-2-(4-pyridinyl)pyr...

Cat. No.: B2651348

CAS No.: 477711-30-1

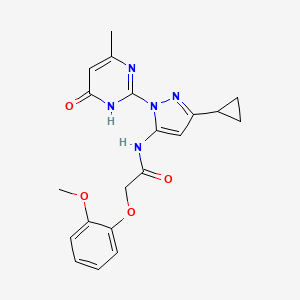

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin...

Cat. No.: B2651349

CAS No.: 1206996-41-9

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2651346.png)

![Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B2651365.png)

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2651367.png)

![Methyl 4-[[2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2651368.png)